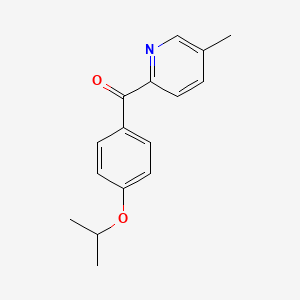

2-(4-Isopropoxybenzoyl)-5-methylpyridine

Description

2-(4-Isopropoxybenzoyl)-5-methylpyridine is a pyridine derivative featuring a 5-methylpyridine core substituted with a 4-isopropoxybenzoyl group. This compound combines aromatic and aliphatic functionalities, making it a versatile intermediate in pharmaceutical synthesis, materials science, and coordination chemistry. Its isopropoxy group introduces steric bulk and moderate electron-donating effects, which can influence reactivity, solubility, and binding interactions in biological or catalytic systems.

Properties

IUPAC Name |

(5-methylpyridin-2-yl)-(4-propan-2-yloxyphenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17NO2/c1-11(2)19-14-7-5-13(6-8-14)16(18)15-9-4-12(3)10-17-15/h4-11H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBCUSDAZDFZRPP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C(C=C1)C(=O)C2=CC=C(C=C2)OC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Isopropoxybenzoyl)-5-methylpyridine typically involves the reaction of 4-isopropoxybenzoyl chloride with 5-methylpyridine in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The product is then purified using column chromatography to obtain the desired compound in high yield.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over reaction parameters and increases the efficiency of the synthesis process. The use of automated systems for purification and isolation further enhances the scalability of the production.

Chemical Reactions Analysis

Types of Reactions

2-(4-Isopropoxybenzoyl)-5-methylpyridine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the carbonyl group to an alcohol.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nitric acid for nitration, bromine for bromination.

Major Products Formed

Oxidation: Carboxylic acids or ketones.

Reduction: Alcohols.

Substitution: Nitro or halogenated derivatives.

Scientific Research Applications

2-(4-Isopropoxybenzoyl)-5-methylpyridine has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential as a ligand in biochemical assays.

Medicine: Explored for its pharmacological properties and potential therapeutic applications.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(4-Isopropoxybenzoyl)-5-methylpyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This interaction can lead to various biological effects, depending on the specific target and pathway involved.

Comparison with Similar Compounds

Electronic and Steric Effects

- Electron-Donating vs. Electron-Withdrawing Groups :

- Methoxy (3-MeOppy) and isopropoxy (Target, 18b) groups donate electrons via resonance, enhancing aromatic ring electron density. This can stabilize metal complexes in OLEDs or catalysts .

- Fluorine substituents (DFPMPy, 2-(4-Fluorophenyl)-5-methylpyridine) are electron-withdrawing, improving oxidative stability and enabling applications in high-performance materials .

- Steric Effects :

Physical and Chemical Properties

- Melting Points :

- Solubility: Isopropoxy and methoxy groups enhance solubility in organic solvents compared to non-polar analogues, aiding in purification and application .

Biological Activity

2-(4-Isopropoxybenzoyl)-5-methylpyridine, with the CAS number 1187166-78-4, is a compound that has garnered attention in various fields of biological and medicinal chemistry. Its structure features a pyridine ring substituted with an isopropoxybenzoyl group, which may influence its biological activity and interactions with biomolecules.

The molecular formula of this compound is C15H17NO2, indicating a relatively complex structure that may contribute to its biological properties. The presence of the isopropoxy and benzoyl groups suggests potential interactions with various biological targets.

| Property | Value |

|---|---|

| Molecular Formula | C15H17NO2 |

| Molecular Weight | 245.30 g/mol |

| CAS Number | 1187166-78-4 |

| IUPAC Name | This compound |

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. Research indicates that compounds with similar structures can act as inhibitors or modulators of enzymatic pathways, potentially affecting processes such as cell proliferation, apoptosis, and inflammation.

Biological Activity

Studies have shown that derivatives of pyridine compounds exhibit a range of biological activities, including:

- Antimicrobial Activity : Some pyridine derivatives have demonstrated effectiveness against various bacterial strains.

- Anticancer Properties : Certain studies suggest that compounds similar to this compound may induce apoptosis in cancer cells.

- Anti-inflammatory Effects : The compound may modulate inflammatory pathways, providing therapeutic potential in diseases characterized by chronic inflammation.

Case Studies

- Anticancer Activity : A study published in the Journal of Medicinal Chemistry evaluated the cytotoxic effects of various pyridine derivatives, including those similar to this compound. Results indicated significant inhibition of tumor cell growth in vitro, suggesting potential for further development as an anticancer agent .

- Antimicrobial Testing : In another study, the compound was tested against several pathogenic bacteria. The results showed moderate antibacterial activity, particularly against Gram-positive bacteria .

- Inflammation Modulation : Research has highlighted the role of similar compounds in inhibiting pro-inflammatory cytokines in vitro, indicating potential applications in treating inflammatory diseases .

Research Findings

Recent investigations into the biological activity of this compound have focused on its pharmacological properties:

- Inhibition Studies : Enzyme inhibition assays revealed that this compound could inhibit specific kinases involved in cancer progression.

- Cell Line Studies : In vitro studies using human cancer cell lines demonstrated that the compound induces apoptosis through caspase activation pathways.

- Structure-Activity Relationship (SAR) : Analysis of structural modifications showed that variations in the benzoyl group significantly affect biological potency.

Table 2: Summary of Biological Activities

| Activity Type | Observations |

|---|---|

| Antimicrobial | Moderate activity against bacteria |

| Anticancer | Induces apoptosis in cancer cells |

| Anti-inflammatory | Reduces pro-inflammatory cytokines |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.